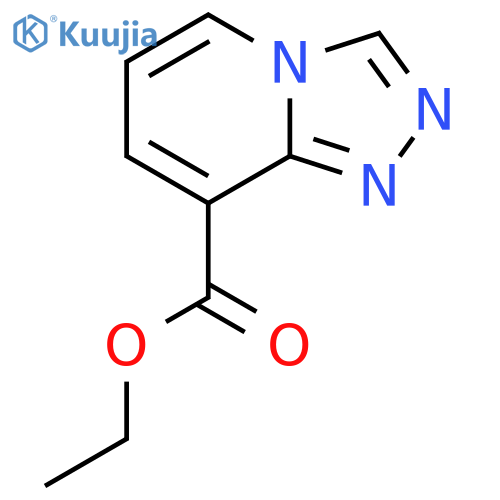

Cas no 1394306-53-6 (Ethyl 1,2,4triazolo4,3-apyridine-8-carboxylate)

1394306-53-6 structure

商品名:Ethyl 1,2,4triazolo4,3-apyridine-8-carboxylate

CAS番号:1394306-53-6

MF:C9H9N3O2

メガワット:191.186661481857

MDL:MFCD22124357

CID:4698408

Ethyl 1,2,4triazolo4,3-apyridine-8-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate

- FCH1599873

- T5236

- 1,2,4-triazolo[4,3-a]pyridine-8-carboxylic acid, ethyl ester

- Ethyl 1,2,4triazolo4,3-apyridine-8-carboxylate

-

- MDL: MFCD22124357

- インチ: 1S/C9H9N3O2/c1-2-14-9(13)7-4-3-5-12-6-10-11-8(7)12/h3-6H,2H2,1H3

- InChIKey: ITURZNCGIYBSAM-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(C1=CC=CN2C=NN=C21)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 222

- トポロジー分子極性表面積: 56.5

Ethyl 1,2,4triazolo4,3-apyridine-8-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB413462-500 mg |

Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate |

1394306-53-6 | 500mg |

€339.20 | 2023-04-24 | ||

| TRC | E258465-250mg |

Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate |

1394306-53-6 | 250mg |

$ 380.00 | 2022-06-05 | ||

| abcr | AB413462-500mg |

Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate; . |

1394306-53-6 | 500mg |

€333.00 | 2025-03-19 | ||

| TRC | E258465-500mg |

Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate |

1394306-53-6 | 500mg |

$ 600.00 | 2022-06-05 | ||

| Matrix Scientific | 081024-500mg |

Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate |

1394306-53-6 | 500mg |

$336.00 | 2023-09-08 | ||

| Chemenu | CM364986-1g |

Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate |

1394306-53-6 | 95% | 1g |

$*** | 2023-03-30 | |

| Ambeed | A878823-1g |

Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate |

1394306-53-6 | 97% | 1g |

$323.0 | 2024-04-24 | |

| A2B Chem LLC | AI33872-500mg |

Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate |

1394306-53-6 | >95% | 500mg |

$523.00 | 2024-04-20 | |

| A2B Chem LLC | AI33872-1g |

Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate |

1394306-53-6 | >95% | 1g |

$578.00 | 2024-04-20 | |

| TRC | E258465-100mg |

Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate |

1394306-53-6 | 100mg |

$ 185.00 | 2022-06-05 |

Ethyl 1,2,4triazolo4,3-apyridine-8-carboxylate 関連文献

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

1394306-53-6 (Ethyl 1,2,4triazolo4,3-apyridine-8-carboxylate) 関連製品

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1394306-53-6)Ethyl 1,2,4triazolo4,3-apyridine-8-carboxylate

清らかである:99%

はかる:1g

価格 ($):291.0